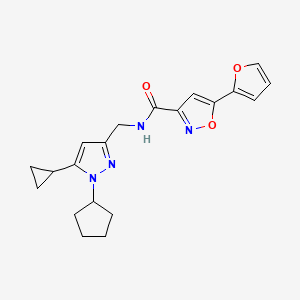
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Cyclopentyl and Cyclopropyl Groups : These contribute to the compound's hydrophobic character and potential interactions with biological targets.
- Pyrazole Moiety : Known for its role in various biological activities, particularly as a kinase inhibitor.
- Furan and Isoxazole Rings : These heterocyclic components may enhance the compound's reactivity and biological interactions.
The molecular formula is C21H25N3O3 with a molecular weight of approximately 389.5 g/mol.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound, demonstrating significant biological effects:
- Reduction of Inflammation : The compound has been shown to decrease edema and leukocyte migration, indicating its potential use in inflammatory conditions.
- Downregulation of Proinflammatory Cytokines : Notably, levels of interleukin 6 (IL-6) and tumor necrosis factor-alpha (TNF-α) were reduced, suggesting that the compound may modulate immune responses.
- NF-κB Inhibition : The inhibition of NF-κB activation was observed, which is crucial since NF-κB plays a significant role in inflammatory processes.
Kinase Inhibition
The pyrazole component of the compound suggests potential as a kinase inhibitor. Research into similar pyrazole derivatives has shown:
- Selectivity for Kinases : Compounds with similar structures have demonstrated selectivity towards specific kinase families, such as the Akt family . For instance, derivatives were tested against a 23-kinase panel, showing promising IC50 values indicative of potent inhibition.
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 1 | Akt1 | 61 |
| GSK2141795 | Akt1 | 18 |
| Compound 2 | GSK3β | 30.4 |
This table illustrates the selectivity and potency of pyrazole derivatives against critical kinases involved in cancer progression.
Study on Inhibition of COX Enzymes
A related study evaluated sulfonamide-containing pyrazole derivatives for their ability to block cyclooxygenase (COX) enzymes in vitro. The findings indicated that certain derivatives exhibited potent COX-2 inhibition, which is relevant for conditions like arthritis . While this compound was not directly studied, the structural similarities suggest it could possess similar inhibitory properties.
Pharmacokinetics and Metabolism
Pharmacokinetic studies on related compounds have shown that modifications in structure can significantly affect metabolic stability and bioavailability. For instance, some pyrazole derivatives demonstrated favorable pharmacokinetic profiles with acceptable plasma half-lives . Understanding these properties for this compound will be crucial for its development as a therapeutic agent.
Eigenschaften
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-20(16-11-19(27-23-16)18-6-3-9-26-18)21-12-14-10-17(13-7-8-13)24(22-14)15-4-1-2-5-15/h3,6,9-11,13,15H,1-2,4-5,7-8,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLHSDCRBIJXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













